

# Physicochemical properties of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

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## Compound of Interest

Compound Name: Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

Cat. No.: B178256

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An In-depth Technical Guide on the Physicochemical Properties of **Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate** is a synthetic organic compound belonging to the class of difluoroacetic acid derivatives.[1] Its structure, featuring a chlorophenyl group and a difluoroacetate moiety, makes it a compound of interest for various research applications, particularly as an intermediate and building block in medicinal chemistry, agrochemicals, and organic synthesis.[1] This document provides a comprehensive overview of its known physicochemical properties, potential applications, and general experimental methodologies.

## Chemical Identity and Core Properties

The fundamental identifiers and physical properties of **Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate** are summarized below. The compound is typically available as a liquid with a purity of 95-97%.[2][3][4]

Table 1: Compound Identification

Identifier	Value
CAS Number	130754-19-7[1][2][3][4]
IUPAC Name	ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate[1][3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClF <sub>2</sub> O <sub>2</sub> [1][2][3]
Molecular Weight	234.63 g/mol [1][2][3]
Canonical SMILES	CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F[1][3]
InChI	InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3[1][3]
InChI Key	VGULHXRXMXNYHN-UHFFFAOYSA-N[1][3]

| MDL Number | MFCD11007726[2][3] |

Table 2: Physicochemical Properties

Property	Value
Physical State	Liquid[3][4]
Purity	95% - 97%[2][3][4]
Storage Temperature	Refrigerator[4]
Boiling Point	No data available
Density	No data available

| Refractive Index | No data available |

## Spectroscopic Data (Predicted)

While specific spectral data for **Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate** is not readily available in public databases, the expected NMR and IR characteristics can be predicted

based on its chemical structure and data from analogous compounds like ethyl difluoroacetate. [5][6]

- $^1\text{H}$  NMR:
  - A triplet corresponding to the methyl protons ( $-\text{CH}_3$ ) of the ethyl group.
  - A quartet corresponding to the methylene protons ( $-\text{CH}_2-$ ) of the ethyl group.
  - Multiplets in the aromatic region corresponding to the protons on the 4-chlorophenyl ring.
- $^{13}\text{C}$  NMR: Signals are expected for the carbonyl carbon, the quaternary carbon attached to the fluorine atoms, the carbons of the ethyl group, and the distinct carbons of the 4-chlorophenyl ring.
- $^{19}\text{F}$  NMR: A singlet is expected due to the chemical equivalence of the two fluorine atoms.
- IR Spectroscopy: Key absorption bands would be expected for the  $\text{C}=\text{O}$  (ester) stretching,  $\text{C}-\text{F}$  stretching, and  $\text{C}-\text{Cl}$  stretching, as well as aromatic  $\text{C}-\text{H}$  and  $\text{C}=\text{C}$  stretching.
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the chlorophenyl group, and other fragments.

## Experimental Protocols & Synthesis

Detailed, proprietary synthesis methods are not publicly disclosed, but general synthetic routes for difluoroacetate compounds are well-established in scientific literature.[1]

### General Synthesis Methods

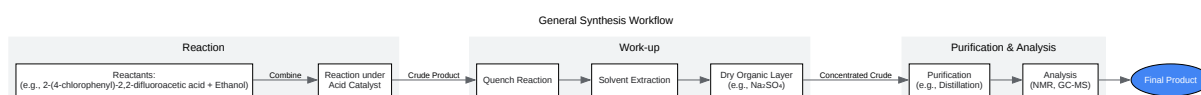
Potential synthesis pathways for **Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate** include:

- Direct Esterification: This method involves reacting 2-(4-chlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
- Acylation Reactions: Utilizing an activated form of the carboxylic acid, such as an acyl chloride (e.g., 2-(4-chlorophenyl)-2,2-difluoroacetyl chloride), and reacting it with ethanol,

often in the presence of a non-nucleophilic base.[1]

- From Dichloroacetate Precursors: A more complex route may involve using dichloroacetyl chloride as a starting material, which can be transformed into the difluoroacetate intermediate through various steps.[1]

The diagram below illustrates a generalized workflow for a typical laboratory synthesis.



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Caption: A generalized workflow for the synthesis and purification of the target compound.

## Purification

The final product is typically purified via distillation under reduced pressure to remove unreacted starting materials and byproducts.[7]

## Analysis and Quality Control

The purity and identity of the synthesized compound are confirmed using standard analytical techniques:

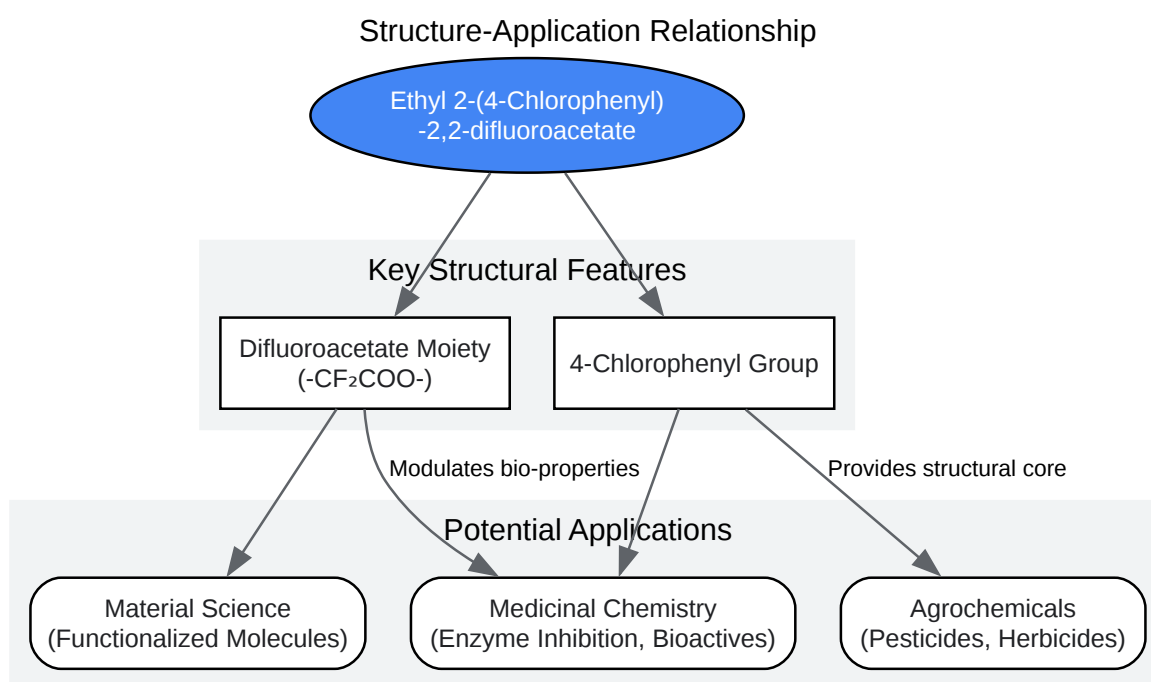
- Thin-Layer Chromatography (TLC): To monitor reaction progress.
- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

## Applications and Research Relevance

**Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate** serves as a valuable building block in several areas of chemical and pharmaceutical development.[1]

- **Pharmaceuticals:** It is used as an intermediate in the synthesis of more complex, biologically active molecules. Difluoroacetate derivatives have been explored for potential enzyme inhibition and antitumor properties.[1]
- **Agrochemicals:** The structural motifs present in the molecule suggest its potential use in the development of new pesticides or herbicides.[1]
- **Organic Synthesis:** The difluoroacetate group is a key functional moiety that can be incorporated into larger molecules to modulate their electronic and metabolic properties.[1]

The logical relationship between the compound's structure and its utility is depicted below.



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Caption: Relationship between the compound's structural features and its applications.

## Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the search results, data for structurally similar difluoroacetate compounds provide essential guidance. The compound is marked with the GHS07 pictogram, indicating it is harmful or an irritant.[3][4]

Table 3: GHS Hazard Information

Category	Information
Pictograms	GHS07 (Exclamation Mark)[3][4]
Signal Word	Warning[3][4]
Hazard Statements	H302: Harmful if swallowed.[4] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]  
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

## Handling Recommendations

- Use only under a chemical fume hood.[8][9]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10]
- Handle in a well-ventilated place and keep containers tightly closed.[8][10]
- Keep away from heat, sparks, and open flames.[8][10][11]
- Ground all equipment to prevent static discharge.[8]
- In case of spills, soak up with inert absorbent material and dispose of in suitable, closed containers.[8][11]

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